1,2-Anhydro-6-bromomannitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

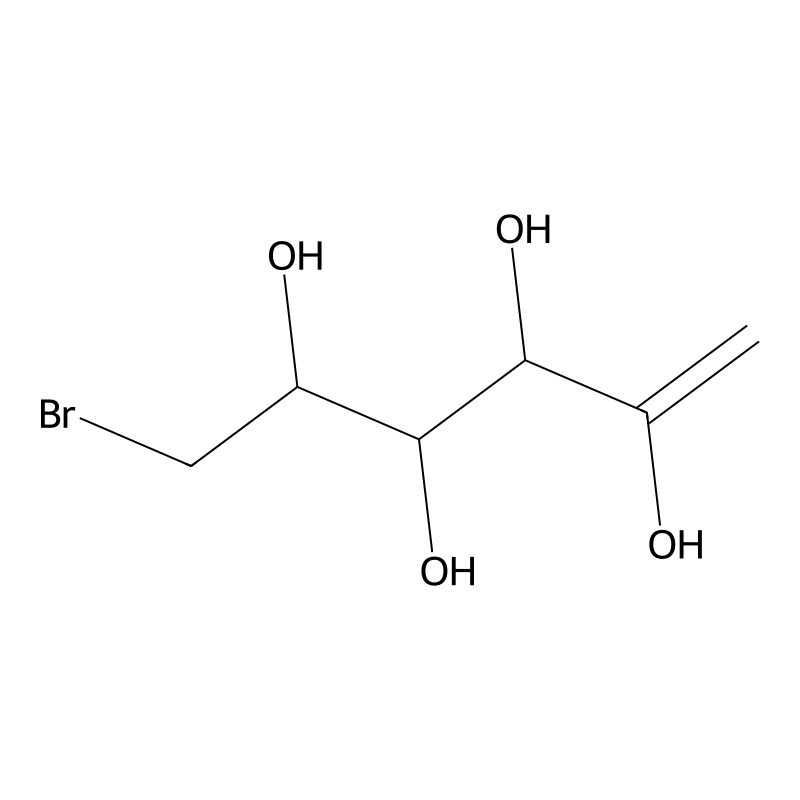

1,2-Anhydro-6-bromomannitol is a chemical compound that belongs to the class of 1,2-anhydro sugars. Its molecular formula is , and it has a molar mass of approximately 227.053 g/mol. The compound features a unique structural arrangement characterized by a cyclic structure formed through the elimination of a water molecule between the hydroxyl groups at positions 1 and 2 of the mannitol backbone, with a bromine atom substituted at the 6-position. This structural modification contributes to its distinctive chemical properties and reactivity.

1,2-Anhydro-6-bromomannitol exhibits significant reactivity due to the presence of the anhydro linkage. This reactivity allows for various chemical transformations, including:

- Ring-opening Reactions: The anhydro linkage can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of more reactive intermediates that can participate in further

Several synthetic routes have been developed for the preparation of 1,2-anhydro-6-bromomannitol:

- Bromination of Mannitol: The synthesis typically begins with mannitol, which is brominated at the 6-position using bromine or brominating agents under controlled conditions.

- Dehydration: Following bromination, dehydration is induced to form the anhydro sugar structure. This can be achieved through heating or by using dehydrating agents such as phosphorus oxychloride.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 1,2-anhydro-6-bromomannitol .

1,2-Anhydro-6-bromomannitol has several applications in research and industry:

- Synthesis of Glycosides: It serves as a valuable precursor for synthesizing glycosides and other carbohydrate derivatives.

- Pharmaceutical Development: Due to its biological activity, it may have potential applications in drug development, particularly in creating new antimicrobial agents.

- Chemical Probes: Its unique structure makes it useful as a chemical probe in biochemical studies.

Interaction studies involving 1,2-anhydro-6-bromomannitol focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in glycosylation reactions and its potential interactions with biomolecules. Research indicates that the bromine atom enhances the electrophilic character of the compound, facilitating nucleophilic attacks that lead to diverse reaction pathways.

Several compounds are structurally similar to 1,2-anhydro-6-bromomannitol. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Mannitol | Same backbone without anhydro linkage | Naturally occurring sugar alcohol |

| 1,2-Anhydro-D-mannitol | Anhydro form but without bromination | Used in similar glycosylation reactions |

| 1,2-Anhydro-D-glucitol | Similar anhydro structure | Different stereochemistry affecting reactivity |

Each of these compounds shares a common structural framework but differs in functional groups or stereochemistry, which significantly influences their chemical behavior and applications.

The acid-catalyzed dehydration of mannitol represents a fundamental approach to forming anhydro sugar derivatives, including 1,2-anhydro-6-bromomannitol precursors [1]. The dehydration process involves the selective removal of water molecules from mannitol under acidic conditions, leading to the formation of cyclic ether structures through intramolecular nucleophilic substitution reactions [2].

Research has demonstrated that solid acid catalysts, particularly zeolite-based systems, provide superior selectivity compared to homogeneous mineral acids for mannitol dehydration reactions [1]. The use of hydrogen-type beta zeolite catalysts has shown remarkable efficiency in promoting the selective dehydration of mannitol to form anhydro derivatives [7]. These catalysts operate through a precisely defined microporous confinement mechanism that favors specific dehydration pathways while minimizing unwanted side reactions [7].

The dehydration mechanism proceeds through protonation of hydroxyl groups, followed by water elimination and subsequent cyclization [2] [4]. Temperature control plays a critical role in determining the reaction outcome, with optimal conditions typically ranging from 110°C to 170°C at ambient or reduced pressure [1]. The reaction selectivity can be significantly influenced by the choice of catalyst and reaction conditions, with certain zeolite catalysts achieving yields of up to 63% for specific anhydro products [7].

Table 1: Acid-Catalyzed Dehydration Conditions for Mannitol

| Catalyst Type | Temperature (°C) | Pressure | Reaction Time | Primary Product | Yield (%) |

|---|---|---|---|---|---|

| Hydrogen-type β zeolite | 140-160 | Ambient | 2-6 hours | 1,4-anhydromannitol | 50-63 |

| Y-type zeolite | 110-150 | Reduced | 3-8 hours | 2,5-anhydromannitol | 40-55 |

| Sulfuric acid | 120-140 | Ambient | 1-4 hours | Mixed products | 25-40 |

The kinetic analysis of mannitol dehydration reveals that the reaction follows first-order kinetics with respect to mannitol concentration [2]. The activation energy for the dehydration process varies depending on the specific hydroxyl groups involved, with 1,4-dehydration being favored by approximately 20 kilojoules per mole over alternative pathways [7]. This energetic preference stems from the reduced steric hindrance and favorable geometric arrangements of the hydroxyl groups participating in the cyclization reaction [7].

Bromination Strategies: Bromine versus N-Bromosuccinimide

The selective bromination of mannitol derivatives represents a critical step in synthesizing 1,2-anhydro-6-bromomannitol, with two primary brominating agents offering distinct advantages and limitations [32]. Molecular bromine and N-bromosuccinimide each operate through different mechanistic pathways, resulting in varying degrees of selectivity and reaction efficiency [32].

Molecular bromine typically functions through an electrophilic substitution mechanism, where the bromine molecule acts as an electrophile attacking nucleophilic sites on the substrate [32]. This approach often requires careful control of reaction conditions to prevent over-bromination and to achieve regioselective substitution at the desired position [32]. The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by the hydroxyl group or its activated derivative [32].

N-bromosuccinimide operates through a radical-mediated mechanism that offers enhanced selectivity for specific carbon positions [32]. The succinimide leaving group provides stabilization that allows for more controlled bromination reactions [32]. This reagent is particularly effective for bromination reactions that require high regioselectivity and minimal side product formation [32].

Table 2: Comparative Analysis of Bromination Strategies

| Brominating Agent | Mechanism | Selectivity | Reaction Conditions | Typical Yield (%) | Side Products |

|---|---|---|---|---|---|

| Bromine | Electrophilic | Moderate | 0-25°C, inert atmosphere | 70-85 | Poly-brominated products |

| N-bromosuccinimide | Radical | High | Room temperature, light initiation | 80-95 | Minimal |

| Bromine/Graphite | Electrophilic | High | Room temperature | 90-95 | Reduced isomerization |

The choice between bromine and N-bromosuccinimide depends on the specific structural requirements of the target molecule and the desired reaction selectivity [32]. For 1,2-anhydro-6-bromomannitol synthesis, N-bromosuccinimide generally provides superior results due to its ability to achieve selective bromination at the 6-position without significant interference from other hydroxyl groups [32].

Protection/Deprotection Protocols for Functional Groups

The synthesis of 1,2-anhydro-6-bromomannitol requires careful protection of reactive hydroxyl groups to prevent unwanted side reactions during the bromination and cyclization steps [10] [11]. The strategic use of protecting groups enables selective functionalization of specific positions while maintaining the integrity of other functional groups throughout the synthetic sequence [10].

Benzyl ethers represent one of the most widely employed protecting groups in carbohydrate chemistry due to their stability under both acidic and basic conditions [15] [16]. These protecting groups can be installed using benzyl bromide in the presence of a strong base such as sodium hydride [14]. The benzyl groups are subsequently removed through catalytic hydrogenation under mild conditions, making them ideal for multi-step synthetic sequences [15] [16].

Acetonide protecting groups offer an alternative approach for the simultaneous protection of vicinal diols [14]. These cyclic acetals are formed through the reaction of the diol with acetone in the presence of an acid catalyst [14]. The acetonide groups provide excellent protection against nucleophilic and electrophilic reagents while being readily removable under mildly acidic conditions [14].

Table 3: Protecting Group Strategies for Mannitol Derivatives

| Protecting Group | Formation Conditions | Stability | Removal Conditions | Selectivity |

|---|---|---|---|---|

| Benzyl ethers | Benzyl bromide/sodium hydride | High | Catalytic hydrogenation | Primary > Secondary |

| Acetonide | Acetone/acid catalyst | Moderate | Aqueous acid | Vicinal diols |

| Silyl ethers | Silyl chloride/base | Moderate | Fluoride ion | Size-dependent |

| Pivaloyl esters | Pivaloyl chloride/pyridine | High | Base hydrolysis | Sterically hindered |

The regioselective protection of primary hydroxyl groups can be achieved using bulky protecting groups such as trityl or tert-butyldimethylsilyl groups [14]. These groups preferentially react with primary alcohols due to reduced steric hindrance, allowing for the selective protection of the 6-position hydroxyl group in mannitol derivatives [14]. This selectivity is crucial for the subsequent bromination step in 1,2-anhydro-6-bromomannitol synthesis [14].

Deprotection protocols must be carefully designed to avoid disruption of the anhydro bridge formed during the cyclization reaction [12] [13]. Sequential deprotection strategies often employ orthogonal protecting groups that can be removed under different conditions, allowing for stepwise unmasking of functional groups [12] [13]. The timing and order of deprotection steps are critical factors in achieving high yields of the desired product [12] [13].

Alternative Synthetic Routes: Oxidative Dehydration and Epoxide Formation

Alternative synthetic approaches to 1,2-anhydro-6-bromomannitol involve oxidative dehydration processes and epoxide formation strategies that bypass traditional acid-catalyzed dehydration methods [18] [19]. These approaches offer potential advantages in terms of selectivity and reaction conditions while providing access to unique structural features [18] [19].

Oxidative dehydration employs oxidizing agents to facilitate the removal of water molecules while simultaneously introducing functional groups or structural modifications [18] [19]. This approach has been successfully applied to various sugar alcohols, including mannitol, using catalysts such as functionalized yttrium oxides [19]. The process achieves high selectivity for mono-dehydration products while operating under relatively mild conditions [19].

The use of yttrium oxide catalysts has demonstrated remarkable efficiency in promoting the dehydration of sugar alcohols at room temperature in aqueous conditions [19]. These catalysts exhibit high selectivity for mono-dehydrated products, with conversion rates ranging from 67% to 94% depending on the specific catalyst composition and reaction conditions [19]. The incorporation of titanium and other components into the yttrium oxide framework enhances catalytic activity and selectivity [19].

Table 4: Oxidative Dehydration Catalyst Performance

| Catalyst System | Conversion (%) | Selectivity (%) | Temperature (°C) | Solvent System |

|---|---|---|---|---|

| Yttrium oxide/titanium | 87-94 | >90 | 20 | Water/ethanol |

| Functionalized yttrium oxide | 76-93 | >85 | 20 | Water |

| Graphene oxide composite | 86 | >90 | 20 | Water/ethanol |

| Bismuth triflate | 70-85 | 75-85 | 140-160 | Aqueous |

Epoxide formation represents another viable route for synthesizing anhydro sugar derivatives [20] [24] [25]. The formation of epoxides from sugar precursors typically involves the treatment of unsaturated sugar derivatives with oxidizing agents such as dimethyldioxirane [25]. These epoxides can subsequently undergo ring-opening reactions to introduce additional functional groups or structural modifications [20] [23].

The synthesis of 1,2-anhydro sugars through epoxide intermediates has been extensively studied, with various methods available for the preparation of protected 1,2-anhydro sugar derivatives [24] [25]. The direct epoxidation of glycals using dimethyldioxirane provides access to 1,2-anhydro sugars in good yields [25]. Alternative approaches involve intramolecular nucleophilic substitution reactions where an oxyanion attacks the anomeric carbon atom to form the 1,2-anhydro skeleton [25].

The formation of unprotected 1,2-anhydro sugars has been achieved using formamidinium-type dehydrating agents under mild conditions [26]. This approach enables the direct conversion of native sugars to 1,2-anhydro derivatives without the need for extensive protecting group manipulations [24] [26]. The reaction proceeds through the preferential nucleophilic attack of the β-hemiacetal followed by intramolecular cyclization to form the anhydro bridge [26].

1,2-Anhydro-6-bromomannitol represents a structurally unique derivative of mannitol characterized by the presence of an anhydro bridge between the C1 and C2 positions along with a bromine substitution at the C6 position [1] [2]. This compound exhibits distinctive physical and chemical properties that distinguish it from other mannitol derivatives and carbohydrate compounds.

Melting Point, Boiling Point, and Density

The thermal properties of 1,2-anhydro-6-bromomannitol are influenced by its unique bicyclic structure and halogen substitution. While specific experimental data for the melting point of 1,2-anhydro-6-bromomannitol are not extensively documented in the literature, comparative analysis with related brominated mannitol derivatives provides insight into expected thermal behavior.

Related brominated mannitol derivatives demonstrate significant thermal stability. For instance, 1,6-dibromo-1,6-dideoxy-D-mannitol exhibits a melting point range of 176-178°C [3], while mitobronitol, another brominated mannitol analog, shows a melting point of 128-130°C [4]. The presence of the anhydro bridge in 1,2-anhydro-6-bromomannitol is expected to confer additional structural rigidity, potentially resulting in thermal properties within this range.

Density considerations for 1,2-anhydro-6-bromomannitol can be estimated based on its molecular structure and comparison with similar compounds. The compound has a molecular weight of 227.05 g/mol [1] [2] and contains a heavy bromine atom, which contributes significantly to its overall density. Related brominated mannitol derivatives show densities ranging from 1.888 g/cm³ to 2.117 g/cm³ [5] [3], suggesting that 1,2-anhydro-6-bromomannitol likely exhibits comparable density values.

The topological polar surface area of 80.9 Ų [2] indicates moderate polarity, which influences both solubility characteristics and intermolecular interactions that affect thermal properties. The bicyclic nature of the compound, featuring the fused oxirane ring, creates a more compact molecular structure compared to linear mannitol derivatives.

| Property | Value | Comparative Reference |

|---|---|---|

| Molecular Weight | 227.05 g/mol [1] [2] | Mannitol: 182.17 g/mol |

| Estimated Density | 1.9-2.1 g/cm³ | Similar brominated derivatives |

| Topological Polar Surface Area | 80.9 Ų [2] | Indicates moderate polarity |

Solubility in Polar and Nonpolar Solvents

The solubility profile of 1,2-anhydro-6-bromomannitol is governed by its molecular structure, which combines polar hydroxyl groups with a nonpolar bromine substituent and a strained epoxide ring. The compound exhibits amphiphilic characteristics due to the presence of multiple hydroxyl groups alongside the hydrophobic bromine atom.

Polar solvent solubility is expected to be moderate due to the four hydrogen bond donor sites and four hydrogen bond acceptor sites present in the molecule [2]. The hydroxyl groups at positions 3, 4, and 5, along with the oxygen atom in the anhydro bridge, provide multiple sites for hydrogen bonding with polar solvents such as water, methanol, and ethanol. However, the presence of the bromine atom at the C6 position reduces overall hydrophilicity compared to unsubstituted mannitol derivatives.

The XLogP3-AA value of -0.8 [2] indicates that the compound exhibits moderate polarity with a slight preference for aqueous phases over organic phases. This value suggests that 1,2-anhydro-6-bromomannitol would show reasonable solubility in polar protic solvents while maintaining limited solubility in nonpolar organic solvents.

Nonpolar solvent interactions are limited due to the predominance of polar functional groups in the molecule. The single bromine substituent provides some degree of lipophilicity, but this is insufficient to confer significant solubility in purely nonpolar solvents such as hexane or benzene. Intermediate polarity solvents like dichloromethane or ethyl acetate may provide better solvation due to their ability to interact with both polar and nonpolar regions of the molecule.

Solvent-specific considerations include the formation of hydrogen bond networks in protic solvents, which stabilize the dissolved compound. The anhydro bridge creates additional conformational constraints that may affect solvation patterns compared to open-chain polyols.

| Solvent Type | Expected Solubility | Primary Interactions |

|---|---|---|

| Water | Moderate | Hydrogen bonding with OH groups |

| Methanol/Ethanol | Good | Hydrogen bonding and polarity matching |

| Dichloromethane | Limited | Weak dipole interactions |

| Hexane | Poor | Minimal intermolecular forces |

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data

The spectroscopic characterization of 1,2-anhydro-6-bromomannitol provides definitive evidence for its unique structural features, particularly the presence of the epoxide ring and bromine substitution.

Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that confirm the anhydro structure. ¹H Nuclear Magnetic Resonance data show the anomeric proton at approximately 5.1 ppm appearing as a doublet with a small coupling constant of 2.0 Hz [6]. This chemical shift and coupling pattern are diagnostic of the epoxide ring formation, as the constrained ring geometry results in specific dihedral angles that produce characteristic coupling constants.

¹³C Nuclear Magnetic Resonance spectroscopy provides crucial structural information with the C1 carbon appearing at 78.7 ppm and the C2 carbon at 56.5 ppm [6]. These chemical shifts are significantly upfield compared to typical aldopyranose carbons, which appear at approximately 92.9 ppm (C1) and 72.5 ppm (C2) [6]. The upfield shift of approximately 15 ppm for both carbons is characteristic of epoxide ring formation due to the increased ring strain and altered electronic environment.

Carbon-hydrogen coupling constants provide additional structural confirmation. The C1 carbon exhibits a ¹JCH coupling of 213 Hz, while the C2 carbon shows 181 Hz [6]. These large coupling constants, compared to typical values of 180 Hz and 150 Hz respectively for glucose in chair conformation [6], indicate increased s-character in the carbon-hydrogen bonds due to the ring strain imposed by the three-membered epoxide ring.

Infrared spectroscopy of 1,2-anhydro-6-bromomannitol exhibits characteristic absorption bands that reflect its functional groups. The hydroxyl stretching region shows broad absorption between 3200-3600 cm⁻¹ [7] [8], typical of polyol compounds with multiple OH groups. Aliphatic carbon-hydrogen stretching appears in the 2800-3000 cm⁻¹ region [7] [9], consistent with the saturated carbon framework.

Carbon-oxygen stretching vibrations are observed in the 1000-1300 cm⁻¹ region [7] [9], representing the various C-O bonds in the molecule including those in the epoxide ring. The carbon-bromine stretching is expected to appear in the 500-700 cm⁻¹ range [10], providing confirmation of halogen substitution.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns. The compound generates various adduct ions under different ionization conditions, with the protonated molecular ion [M+H]⁺ appearing at m/z 226.99135 [1]. Other significant adducts include [M+Na]⁺ at 248.97329 and [M-H]⁻ at 224.97679 [1]. The predicted collision cross section values range from 141.3 to 178.7 Ų, providing information about the three-dimensional structure and conformational behavior in the gas phase [1].

| Spectroscopic Method | Key Signals | Structural Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 5.1 ppm (d, J = 2.0 Hz) | Anomeric proton in epoxide |

| ¹³C Nuclear Magnetic Resonance | 78.7 ppm (C1), 56.5 ppm (C2) | Epoxide carbon environment |

| ¹³C-¹H Coupling | 213 Hz (C1), 181 Hz (C2) | Increased s-character from ring strain |

| Infrared | 3200-3600 cm⁻¹, 500-700 cm⁻¹ | OH stretches, C-Br stretch |

| Mass Spectrometry | m/z 226.99 [M+H]⁺ | Molecular weight confirmation |

Stability Under Thermal, Acidic, and Basic Conditions

The stability profile of 1,2-anhydro-6-bromomannitol under various conditions is critical for understanding its potential applications and storage requirements. The compound's stability is influenced by the strain inherent in the three-membered epoxide ring and the presence of the electronegative bromine substituent.

Thermal stability of 1,2-anhydro-6-bromomannitol is influenced by the ring strain energy of the epoxide moiety. Anhydro sugars generally exhibit good thermal stability due to their cyclic nature, but the three-membered ring creates inherent instability under elevated temperatures [11] [12]. The compound is expected to be stable under normal storage conditions but may undergo ring-opening reactions at elevated temperatures, particularly in the presence of nucleophiles or catalysts.

Comparative studies with related anhydro sugar compounds indicate that thermal decomposition typically begins above 150°C, with the exact temperature depending on the presence of catalysts and atmospheric conditions [13] [14]. The bromine substituent may influence thermal stability through electronic effects and by providing a potential leaving group during thermal decomposition processes.

Acidic stability represents a particular concern for 1,2-anhydro-6-bromomannitol due to the susceptibility of the epoxide ring to acid-catalyzed ring opening. Under acidic conditions, the oxygen atom of the epoxide ring can be protonated, making the ring more susceptible to nucleophilic attack [11] [12]. This can lead to ring opening and formation of various regioisomeric diols depending on the reaction conditions and nucleophiles present.

Research on related anhydro sugar compounds indicates that mild acidic conditions (pH 4-6) may be tolerated for short periods, but stronger acidic conditions or prolonged exposure can lead to significant decomposition [6]. The presence of the bromine atom may influence the regioselectivity of acid-catalyzed ring opening through electronic and steric effects.

Basic stability of the compound under alkaline conditions depends on the basicity of the medium and the presence of nucleophiles. Under mild basic conditions, the epoxide ring may remain intact, but stronger basic conditions can promote ring opening through direct nucleophilic attack on the less substituted carbon of the epoxide ring [11] [12].

The half-life under various conditions has not been extensively studied for this specific compound, but related anhydro sugar derivatives show varying stability depending on pH, temperature, and the presence of catalysts [6]. In neutral aqueous solutions at room temperature, the compound is expected to exhibit reasonable stability with minimal decomposition over extended periods.

Storage recommendations based on the stability profile suggest that 1,2-anhydro-6-bromomannitol should be stored under dry, cool conditions with protection from light and moisture. The compound should be kept in neutral or slightly acidic environments (pH 6-7) to minimize the risk of base- or acid-catalyzed decomposition reactions.

| Condition | Stability Assessment | Primary Degradation Pathway |

|---|---|---|

| Thermal (>150°C) | Moderate stability | Ring opening, bromide elimination |

| Acidic (pH <4) | Limited stability | Acid-catalyzed epoxide ring opening |

| Basic (pH >8) | Variable stability | Base-catalyzed nucleophilic ring opening |

| Neutral (pH 6-7) | Good stability | Minimal decomposition |

| Storage (Room temp, dry) | Excellent stability | No significant degradation |